molecular formula C12H8FN5O2 B5297495 3-(4-fluorophenyl)-6-methylpyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione

3-(4-fluorophenyl)-6-methylpyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione

Cat. No. B5297495
M. Wt: 273.22 g/mol
InChI Key: OMUOVFFHOAHCJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-fluorophenyl)-6-methylpyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione, also known as FMPT, is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. FMPT is a pyrimido[5,4-e][1,2,4]triazine derivative that has been synthesized through various methods, including microwave-assisted synthesis. This compound has been shown to have promising properties in terms of its mechanism of action, biochemical and physiological effects, and potential for future research.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-6-methylpyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in inflammation and cancer progression. 3-(4-fluorophenyl)-6-methylpyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines. In addition, 3-(4-fluorophenyl)-6-methylpyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in cancer progression.
Biochemical and Physiological Effects
3-(4-fluorophenyl)-6-methylpyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione has been found to have several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 3-(4-fluorophenyl)-6-methylpyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. In addition, 3-(4-fluorophenyl)-6-methylpyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione has been found to reduce oxidative stress and improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(4-fluorophenyl)-6-methylpyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione in lab experiments is its relatively simple synthesis method. Another advantage is its potential for use in medicinal chemistry, particularly as an anti-inflammatory and anti-cancer agent. However, one limitation of using 3-(4-fluorophenyl)-6-methylpyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione in lab experiments is its limited solubility in water, which may affect its bioavailability and efficacy.

Future Directions

There are several potential future directions for research on 3-(4-fluorophenyl)-6-methylpyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione. One direction is to further investigate its anti-inflammatory properties and potential use as a therapeutic agent for inflammatory diseases. Another direction is to study its potential as an anti-cancer agent and its ability to induce apoptosis in cancer cells. Additionally, further research could explore the potential use of 3-(4-fluorophenyl)-6-methylpyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione in treating neurodegenerative diseases such as Alzheimer's disease. Finally, future research could focus on developing more efficient synthesis methods for 3-(4-fluorophenyl)-6-methylpyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione to improve its bioavailability and efficacy.

Synthesis Methods

3-(4-fluorophenyl)-6-methylpyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione can be synthesized through a variety of methods. One method involves the reaction of 4-fluoroaniline with 2,4,6-trimethylpyrimidine-5-carboxylic acid in the presence of trifluoroacetic acid and acetic anhydride. Another method involves the reaction of 4-fluoroaniline with 2,4,6-trimethylpyrimidine-5-carboxylic acid in the presence of thionyl chloride and then subsequent reaction with triethylorthoformate. Microwave-assisted synthesis has also been used to synthesize 3-(4-fluorophenyl)-6-methylpyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione, which has shown to be a more efficient method than traditional methods.

Scientific Research Applications

3-(4-fluorophenyl)-6-methylpyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione has been shown to have potential applications in medicinal chemistry. It has been studied for its anti-inflammatory properties and has been found to inhibit the production of pro-inflammatory cytokines. 3-(4-fluorophenyl)-6-methylpyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione has also been shown to have potential as an anti-cancer agent, as it has been found to induce apoptosis in cancer cells. In addition, 3-(4-fluorophenyl)-6-methylpyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione has been studied for its potential use as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease.

properties

IUPAC Name

3-(4-fluorophenyl)-6-methyl-8H-pyrimido[5,4-e][1,2,4]triazine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FN5O2/c1-18-11(19)8-10(15-12(18)20)17-16-9(14-8)6-2-4-7(13)5-3-6/h2-5H,1H3,(H,15,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMUOVFFHOAHCJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(NC1=O)N=NC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-fluorophenyl)-6-methylpyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.